Sivifene

Descripción general

Descripción

Sivifene, also known by its developmental code name A-007, is a small-molecule antineoplastic agent and immunomodulator. It was initially developed by Tigris Pharmaceuticals (now Kirax Corporation) as a topical treatment for cutaneous cancer metastases. This compound was specifically investigated for treating high-grade squamous intraepithelial lesions associated with human papillomavirus infection and invasive carcinomas of the anogenital area, such as cervical, vaginal, and anal cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. The reaction involves the formation of a hydrazone linkage between the hydrazine and the benzophenone derivative.

Industrial Production Methods

The industrial production of Sivifene involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . This solution can then be used for further processing and formulation into topical gels or other delivery systems.

Análisis De Reacciones Químicas

Types of Reactions

Sivifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, particularly involving the nitro groups present in its structure.

Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can facilitate reduction reactions.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Clinical Applications

Sivifene has been primarily investigated for the following applications:

- Cervical Cancer : Targeting HSIL associated with HPV infections.

- Genital Warts : Potential treatment for HPV-related lesions.

- Skin Cancer : Investigated for efficacy in treating cutaneous metastases.

The compound's unique properties make it a candidate for further exploration in oncology, particularly concerning HPV-related malignancies.

Clinical Trials

This compound underwent several clinical trials to assess its safety and efficacy:

- Phase II Trials : Focused on patients with HSIL and other HPV-related conditions. These trials aimed to evaluate the drug's effectiveness in reducing lesion severity and preventing progression to invasive cancer.

Efficacy Against HPV

Research indicates that this compound may play a role in modulating immune responses against HPV-infected cells. This property is crucial given the virus's role in the development of several anogenital cancers. Studies have shown that compounds with similar mechanisms can enhance immune surveillance and potentially lead to better outcomes in treating HPV-associated lesions .

Data Summary Table

| Application | Target Condition | Clinical Trial Phase | Outcome |

|---|---|---|---|

| Cervical Cancer | High-grade squamous intraepithelial lesions (HSIL) | Phase II | Discontinued |

| Genital Warts | HPV-related lesions | Phase II | Discontinued |

| Skin Cancer | Cutaneous metastases | Phase II | Discontinued |

Mecanismo De Acción

The exact mechanism of action of Sivifene is not fully understood. it is believed to exert its immunomodulating effects through the upregulation of the CD45 T-lymphocyte cell surface receptor . This upregulation enhances the immune response, making it effective against cancer cells and other pathological conditions.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenylhydrazine: A precursor to Sivifene, this compound is used in qualitative organic analysis and shares structural similarities with this compound.

Tamoxifen: Initially, due to its structural similarity to tamoxifen, this compound was thought to be a selective estrogen receptor modulator.

Uniqueness

This compound’s uniqueness lies in its dual role as an antineoplastic agent and immunomodulator. Unlike other similar compounds, this compound does not bind to the estrogen receptor, making it distinct in its mechanism of action and therapeutic applications.

Actividad Biológica

Sivifene, also known as A-007, is an investigational compound primarily studied for its potential applications in oncology and immunomodulation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.

This compound functions primarily as an anticancer agent and immunomodulator . Its biological activity is largely attributed to its ability to modulate various cellular pathways involved in cancer progression and immune response. Notably, this compound has been investigated for its role in:

- Estrogen Receptor Modulation : this compound acts as a modulator of estrogen receptors (ERs), which are critical in the development and progression of certain cancers, particularly breast and cervical cancers .

- p53 Pathway Activation : The compound is also noted for stimulating the p53 pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation .

- Platelet-Derived Growth Factor (PDGF) Inhibition : this compound has shown potential in inhibiting PDGF signaling, which is implicated in various malignancies .

In Vitro and In Vivo Studies

Research on this compound has included both in vitro and in vivo studies to evaluate its biological activity:

- Cytotoxicity Assays : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against cervical cancer cells and shown to induce apoptosis through its action on the ER and p53 pathways .

- Immunomodulatory Effects : this compound's ability to enhance immune response has been observed in animal models, where it promoted the activation of immune cells, potentially leading to improved anti-tumor immunity .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Cervical Dysplasia Treatment : In a clinical trial setting, this compound was evaluated for its efficacy in treating cervical dysplasia. Results indicated a significant reduction in dysplastic lesions among patients treated with this compound compared to controls .

- Skin Cancer Applications : Preliminary studies suggest that this compound may also be effective against skin cancers, with patients showing promising responses during early-phase trials .

Research Findings

A summary of key research findings related to this compound is presented below:

Propiedades

Número CAS |

2675-35-6 |

|---|---|

Fórmula molecular |

C19H14N4O6 |

Peso molecular |

394.3 g/mol |

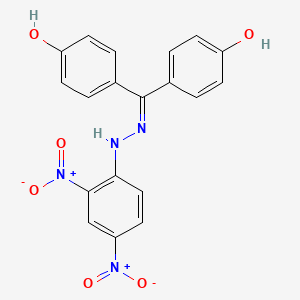

Nombre IUPAC |

4-[N-(2,4-dinitroanilino)-C-(4-hydroxyphenyl)carbonimidoyl]phenol |

InChI |

InChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H |

Clave InChI |

YOQPCWIXYUNEET-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |

SMILES isomérico |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

2675-35-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone A-007 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.